4-Hydroxyphenylacetate

Beschreibung

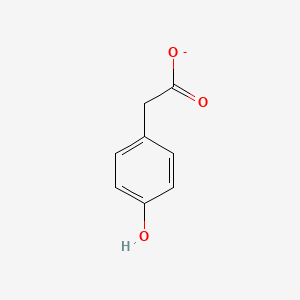

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPVVBIMDBYFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxyphenylacetate from Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxyphenylacetate (4-HPA), a significant metabolite and valuable building block in the pharmaceutical and chemical industries. The synthesis of 4-HPA from the readily available amino acid L-tyrosine is of considerable interest due to its applications in the development of various bioactive compounds. This document details both enzymatic and chemical methodologies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language).

Enzymatic Synthesis of this compound

The biocatalytic conversion of L-tyrosine to 4-HPA offers a highly specific and environmentally benign alternative to traditional chemical methods. These routes typically leverage whole-cell biocatalysts, predominantly engineered Escherichia coli, or purified enzymes to achieve the desired transformation under mild reaction conditions.

Biosynthetic Pathways from L-Tyrosine

Several enzymatic pathways have been elucidated for the conversion of L-tyrosine to 4-HPA. These pathways primarily involve the initial conversion of tyrosine to the key intermediate, 4-hydroxyphenylpyruvate (4-HPP), which is then further metabolized to 4-hydroxyphenylacetaldehyde (4-HPAA) and subsequently oxidized to 4-HPA.

-

Tyrosine Aminotransferase (TAT) Pathway: This is a common and direct route where L-tyrosine is first converted to 4-HPP by the action of tyrosine aminotransferase (EC 2.6.1.5).[1][2] 4-HPP is then decarboxylated to 4-HPAA by 4-hydroxyphenylpyruvate decarboxylase.[3] Finally, 4-HPAA is oxidized to 4-HPA by a phenylacetaldehyde (B1677652) dehydrogenase.[4][5]

-

L-Amino Acid Deaminase (LAAD) Pathway: In this pathway, L-tyrosine is directly converted to 4-HPP through oxidative deamination catalyzed by a membrane-bound L-amino acid deaminase (EC 1.4.3.2).[6] The subsequent steps to 4-HPA are the same as in the TAT pathway.

-

Tyrosine Decarboxylase/Tyramine (B21549) Oxidase Pathway: This two-step pathway involves the initial decarboxylation of L-tyrosine to tyramine by tyrosine decarboxylase (TDC).[6] Tyramine is then oxidatively deaminated to 4-HPAA by tyramine oxidase (TYO) or a monoamine oxidase (MAO).[4][6] The final oxidation of 4-HPAA to 4-HPA is catalyzed by a dehydrogenase.

The following diagram illustrates the primary enzymatic pathways from L-tyrosine to this compound.

Quantitative Data for Enzymatic Synthesis

The efficiency of enzymatic synthesis of 4-HPA and its precursors can be evaluated based on various parameters such as product titer, conversion yield, and enzyme kinetic properties. The following tables summarize key quantitative data from studies on the production of 4-HPA and related compounds using engineered microorganisms.

Table 1: Whole-Cell Biocatalysis for 4-HPA and Related Compounds

| Product | Host Strain | Key Enzymes | Substrate | Titer | Conversion Yield | Reference |

| 4-HPAA derivative (Tyrosol) | E. coli | Tyrosine Decarboxylase, Tyramine Oxidase, Aldehyde Reductase | L-Tyrosine | 2.42 g/L | - | [6] |

| 4-HPAA intermediate (Hydroxytyrosol) | E. coli BL21(DE3) | HpaBC, DODC, MAO, PAR | L-Tyrosine (5 mM) | 3.47 mM | 69.4% | [6] |

| 4-HPAA intermediate (Hydroxytyrosol) | E. coli BL21(DE3) | HpaBC, LAAD, ARO10, PAR | L-Tyrosine (25 mM) | 24.27 mM | 97.1% | [6] |

| Hydroxytyrosol | Engineered E. coli | - | DOPA (4 mM) | - | 81% ± 14 | [7] |

| Hydroxytyrosol | Engineered E. coli | - | Tyrosine | - | 82% ± 9 | [7] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (mM) | Reference |

| 4-Hydroxyphenylacetaldehyde Synthase | L-Tyrosine | 0.46 | [6] |

| 4-Hydroxyphenylacetaldehyde Synthase | L-DOPA | 1.40 | [6] |

| Monoamine Oxidase A (rat intestine) | Tyramine | ~0.120 | [6] |

| Monoamine Oxidase B (rat intestine) | Tyramine | ~0.240 | [6] |

| Tyrosine Aminotransferase (human liver) | Tyrosine | 1 | [8] |

| 4-Hydroxyphenylpyruvate Dioxygenase (human liver) | 4-Hydroxyphenylpyruvate | 0.05 | [8] |

Experimental Protocols for Enzymatic Synthesis

This protocol describes a general procedure for the production of a tyrosine-derived product, adaptable for 4-HPA synthesis.[3]

1. Strain and Culture Conditions:

-

Strain: Escherichia coli BL21(DE3) harboring a plasmid with the gene(s) for the desired enzymatic pathway (e.g., tyrosine aminotransferase and 4-hydroxyphenylpyruvate decarboxylase, and phenylacetaldehyde dehydrogenase).

-

Media: Luria-Bertani (LB) medium for initial culture, and a suitable production medium for the biotransformation.

-

Culture: Grow the E. coli strain in LB medium at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

2. Protein Expression Induction:

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[3]

-

Continue to culture at a lower temperature (e.g., 20-30°C) for 12-16 hours.[3]

3. Biotransformation Reaction:

-

Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[3]

-

Resuspend the cell pellet in a suitable reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).[3]

-

In a reaction vessel, combine the resuspended cells with the L-tyrosine substrate (e.g., 10 g/L).[3]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[3]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing for 4-HPA concentration using HPLC.[3]

4. Product Extraction and Purification:

-

After the reaction, remove the cells by centrifugation.[3]

-

Acidify the supernatant to pH 2-3 with HCl to aid in extraction.[6]

-

Extract the 4-HPA from the supernatant using an organic solvent such as ethyl acetate.[3][6]

-

Dry the combined organic phases over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[6]

-

Purify the crude 4-HPA using silica (B1680970) gel column chromatography.[3][6]

The following diagram illustrates the general workflow for the whole-cell biocatalytic synthesis of 4-HPA.

Chemical Synthesis of this compound from L-Tyrosine

Chemical synthesis provides an alternative route to 4-HPA, which can be advantageous for large-scale production and for generating derivatives. A plausible multi-step synthesis from L-tyrosine is outlined below.[3]

Synthetic Route

A general strategy for the chemical synthesis of 4-HPA from L-tyrosine involves three main stages:

-

Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine are protected to prevent unwanted side reactions during subsequent steps.[3]

-

Oxidative Decarboxylation: The protected tyrosine is converted to the corresponding aldehyde.

-

Deprotection: The protecting groups are removed to yield the final product, 4-HPA.[3]

The following diagram illustrates a potential chemical synthesis pathway.

Experimental Protocol for Chemical Synthesis

This protocol outlines a representative chemical synthesis of an aromatic aldehyde from an amino acid precursor, which can be adapted for 4-HPA synthesis from L-tyrosine.[3]

1. Protection of L-Tyrosine:

-

Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of water and dioxane).[3]

-

Add a protecting group for the amine, such as di-tert-butyl dicarbonate (B1257347) ((Boc)2O), in the presence of a base like sodium bicarbonate.[3]

-

Protect the carboxylic acid, for instance, by converting it to a methyl ester using methanol (B129727) and a catalyst such as thionyl chloride.

2. Reduction to Aldehyde:

-

The protected tyrosine ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

-

The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation.[9]

3. Deprotection:

-

Remove the protecting groups under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester) to yield 4-HPA.[3]

4. Purification:

-

The crude product can be purified by silica gel column chromatography.[9]

Analytical Methods for Quantification

Accurate quantification of 4-HPA is essential for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

HPLC-UV Method

1. Sample Preparation:

-

Take a sample from the reaction mixture.

-

Centrifuge to remove cells or solid impurities.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[6]

-

Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.[6]

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[3]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).[3][10] A typical isocratic condition is 30:70 (v/v) acetonitrile:water with 0.1% formic acid.[10]

-

Quantification: Based on a standard curve generated from known concentrations of a 4-HPA standard.[3]

GC-MS Method

For GC-MS analysis, derivatization of 4-HPA is often necessary to improve its volatility and thermal stability.[11]

1. Sample Preparation and Derivatization:

-

Extract 4-HPA from the sample using a suitable organic solvent.

-

Dry the extract and reconstitute in a derivatization reagent.

-

A two-step derivatization can be employed:

-

Oximation: Convert the aldehyde group (if analyzing for 4-HPAA) to an oxime using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11]

-

Silylation: Silylate the hydroxyl group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

-

2. GC-MS Conditions:

-

GC Column: A capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysoxane column).[11]

-

Carrier Gas: Helium.

-

Injector and Transfer Line Temperatures: Typically 250°C and 280°C, respectively.[12]

-

Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components.

-

MS Detection: Electron ionization (EI) mode, with the mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode for quantification.[13]

The following diagram outlines the general workflow for the analytical quantification of 4-HPA.

Conclusion

The synthesis of this compound from L-tyrosine can be effectively achieved through both enzymatic and chemical methodologies. Biocatalytic routes, particularly those employing whole-cell systems with engineered microorganisms, offer an environmentally friendly and highly selective option. Chemical synthesis, while potentially more established for large-scale production, typically involves multiple steps and harsher reaction conditions. The choice of synthetic route will depend on the specific requirements of the research or application, including desired scale, purity, and available resources. The analytical methods detailed in this guide provide robust and reliable means for the quantification of 4-HPA, ensuring accurate monitoring and characterization of the final product.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. An Engineered Plant Metabolic Pathway Results in High Yields of Hydroxytyrosol Due to a Modified Whole-Cell Biocatalysis in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of tyrosine aminotransferase and para-hydroxyphenylpyruvate dioxygenase activities in fetal and neonatal human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

4-Hydroxyphenylacetate (4-HPAA): A Comprehensive Technical Guide to a Key Metabolite of Dietary Polyphenols

Abstract: The intricate relationship between dietary polyphenols, the gut microbiota, and human health is an area of intense scientific scrutiny. While parent polyphenols often exhibit low bioavailability, their biological effects are frequently mediated by more readily absorbed, microbially-derived metabolites.[1][2] 4-Hydroxyphenylacetic acid (4-HPAA) has emerged as a crucial and abundant phenolic acid produced from the microbial catabolism of a wide range of dietary flavonoids and other polyphenols.[2][3][4] Possessing significant antioxidant, anti-inflammatory, and metabolic regulatory properties, 4-HPAA is now considered a key effector molecule responsible for many of the health benefits attributed to its parent compounds.[5][6] This technical guide provides an in-depth review of the formation, bioavailability, and biological activities of 4-HPAA for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this significant metabolite.

Formation and Bioavailability of 4-Hydroxyphenylacetate (4-HPAA)

The journey from a complex dietary polyphenol to the systemically available and bioactive 4-HPAA is a multi-step process orchestrated primarily by the enzymatic machinery of the gut microbiome.

Gut Microbiota-Mediated Conversion

A large proportion of dietary polyphenols, particularly flavonoids, are poorly absorbed in the upper gastrointestinal tract.[2] Upon reaching the colon, they become substrates for a vast array of bacterial enzymes.[1][7] Gut microbes like Clostridium and Eubacterium species are known to cleave the characteristic C-ring of flavonoids, breaking them down into simpler, low-molecular-weight phenolic acids that can be readily absorbed into circulation.[1][3] 4-HPAA is one of the principal metabolites generated through this process.[2]

Key Polyphenol Precursors

4-HPAA is a common catabolic product of numerous polyphenols, highlighting its importance as a convergent point in flavonoid metabolism. Notable precursors include:

-

Kaempferol (B1673270): A major dietary flavonoid found in foods like tea, broccoli, and beans.[8]

-

Proanthocyanidins: A class of complex polyphenols found in grapes, berries, and cocoa.[2]

-

Resveratrol (B1683913): A well-known polyphenol in red wine and grapes, whose anti-obesity effects are mediated by 4-HPAA.[6][9]

-

Quercetin: Another ubiquitous flavonoid, which can be metabolized to 3,4-dihydroxyphenylacetic acid and subsequently to 4-HPAA.[1]

In addition to polyphenols, 4-HPAA is also a microbial metabolite of the aromatic amino acid tyrosine.[10][11]

Absorption and Pharmacokinetics

Unlike its larger parent compounds, 4-HPAA is readily absorbed from the colon into the bloodstream.[2] Pharmacokinetic studies in rats have characterized 4-HPAA with a two-compartment model, featuring a rapid distribution phase (half-life of ~3-6 minutes) followed by a fast elimination phase (half-life of ~19-21 minutes).[8] This rapid absorption and clearance profile suggests that while the systemic exposure to any single dose may be transient, the continuous microbial production from dietary precursors could lead to sustained physiological concentrations.[8]

Biological Activities and Mechanisms of Action

4-HPAA engages with key cellular signaling pathways to exert a range of protective effects, positioning it as a molecule of high therapeutic interest.

Antioxidant and Hepatoprotective Effects via Nrf2 Activation

One of the most well-documented functions of 4-HPAA is its ability to combat oxidative stress, particularly in the liver.[3] It mitigates liver injury, such as that induced by acetaminophen (B1664979) (APAP) overdose, through the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][12]

Mechanism: 4-HPAA promotes the translocation of Nrf2 from the cytoplasm into the nucleus.[2][3] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[2] This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

-

Glutamate-cysteine ligase (GCL)

-

Superoxide dismutase (SOD)

-

Catalase (CAT)

-

Glutathione S-transferases (GSTs)

By upregulating these protective enzymes, 4-HPAA enhances the cellular capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting tissues from oxidative damage.[2][3]

Anti-inflammatory Effects

4-HPAA demonstrates significant anti-inflammatory activity by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] In models of lung injury and in macrophages, 4-HPAA has been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][13] This effect is partly achieved by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the inflammatory response under hypoxic conditions.[13] Furthermore, by suppressing ROS, which can act as second messengers in inflammatory signaling, 4-HPAA indirectly dampens the NF-κB and MAPK pathways.[4]

Metabolic Regulation via SIRT1 Activation

Recent studies have unveiled a critical role for 4-HPAA in metabolic health, linking it to the benefits of resveratrol.[6][9] Research shows that resveratrol supplementation ameliorates high-fat diet-induced obesity and glucose intolerance in mice, and these effects are dependent on its conversion to 4-HPAA by the gut microbiota.[6][14]

Mechanism: 4-HPAA activates the SIRT1 (Sirtuin 1) signaling pathway.[6][9] SIRT1 is a crucial metabolic sensor that plays a key role in energy homeostasis. Activation of SIRT1 by 4-HPAA leads to the induction of beige fat markers and thermogenesis in white adipose tissue, promoting energy expenditure and counteracting the effects of a high-fat diet.[6][9] These beneficial metabolic effects are diminished when SIRT1 is inhibited, confirming its central role in the action of 4-HPAA.[6]

Other Biological Activities

-

Anti-osteoporotic Effects: 4-HPAA has been shown to inhibit osteoclast differentiation and function by reducing ROS accumulation through the Nrf2 pathway, thereby preventing bone loss in animal models of postmenopausal osteoporosis.[4]

-

Antithrombotic Effects: In zebrafish models, 4-HPAA exhibits antithrombotic activity by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing autophagy.[15]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of 4-HPAA.

Table 1: In Vivo Studies on 4-HPAA Efficacy

| Model System | Compound & Dose | Key Quantitative Effects | Reference |

| Mice with APAP-induced liver injury | 4-HPAA (6, 12, 25 mg/kg for 3 days, i.p.) | Ameliorated liver injury; increased nuclear Nrf2 protein levels by 170% (12 mg/kg) and 230% (25 mg/kg). | [3][12][16] |

| High-fat diet-fed mice | Resveratrol (produces 4-HPAA) | Reversed obesity and glucose intolerance. | [6] |

| High-fat diet-fed mice | 4-HPAA | Reduced weight gain and improved glucose intolerance. | [11][17] |

| Ovariectomized (OVX) mice (osteoporosis model) | 4-HPAA | Effectively prevented bone loss. | [4] |

| Rats with seawater-induced lung injury | 4-HPAA (100 mg/kg) | Markedly inhibited TNF-α, IL-1β, and IL-6 expression; significantly reduced mortality. | [13] |

| Zebrafish thrombosis model | 4-HPAA (82.2–328.6 µM) | Significantly improved blood flow and reduced thrombus formation in a dose-dependent manner. | [15] |

Table 2: In Vitro Studies on 4-HPAA Activity

| Model System | Compound & Concentration | Key Quantitative Effects | Reference |

| Caco-2 cells | 4-HPAA (600 μM) | Exhibited anti-inflammatory activity. | [5] |

| NR8383 macrophages (hypertonicity & hypoxia) | 4-HPAA | Decreased inflammatory cytokine levels (TNF-α, IL-1β, IL-6). | [5][13] |

Key Experimental Protocols

The following section details generalized protocols for key experiments used to characterize the bioactivity of 4-HPAA, based on methodologies reported in the literature.

In Vivo Model: Acetaminophen (APAP)-Induced Hepatotoxicity

This model is used to evaluate the hepatoprotective effects of 4-HPAA.[2][3]

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.[5]

-

Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.

-

Treatment Protocol:

-

Mice are randomly assigned to groups (e.g., Vehicle Control, APAP only, 4-HPAA + APAP).

-

The treatment group receives 4-HPAA (e.g., 6, 12, or 25 mg/kg, dissolved in a suitable vehicle like saline) via intraperitoneal (i.p.) injection once daily for 3 consecutive days.[3][12]

-

The control and APAP-only groups receive the vehicle.

-

-

Induction of Injury: One hour after the final 4-HPAA or vehicle administration, a single hepatotoxic dose of APAP (e.g., 250-400 mg/kg, i.p.) is administered to the APAP and 4-HPAA + APAP groups.

-

Sample Collection: At a specified time point after APAP administration (e.g., 6-24 hours), mice are euthanized. Blood is collected for serum analysis (e.g., ALT, AST levels), and liver tissue is harvested.

-

Tissue Analysis:

-

A portion of the liver is fixed in formalin for histopathological analysis (H&E staining).

-

Another portion is snap-frozen in liquid nitrogen for subsequent biochemical assays (e.g., measuring levels of GSH, SOD, CAT, MDA) and molecular analysis (Western blot for Nrf2, qRT-PCR for gene expression).[2][3]

-

In Vitro Assay: Anti-inflammatory Activity in Macrophages

This assay assesses the ability of 4-HPAA to suppress inflammatory responses in a cell-based model.[13]

-

Cell Line: A rat alveolar macrophage cell line, such as NR8383, is commonly used.[13]

-

Cell Culture: Cells are maintained in an appropriate medium (e.g., Ham's F12) supplemented with fetal calf serum (FCS) and antibiotics, at 37°C in a humidified 5% CO₂ incubator.

-

Experimental Setup:

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of 4-HPAA or vehicle for a specified duration (e.g., 1-2 hours).

-

-

Inflammatory Stimulation:

-

Inflammation is induced by adding a stimulating agent. For example, to mimic conditions of lung injury, cells can be exposed to hypertonicity and hypoxia.[13]

-

Alternatively, lipopolysaccharide (LPS) can be used to stimulate a classic inflammatory response.

-

-

Incubation: Cells are incubated with the stimulus in the presence or absence of 4-HPAA for a defined period (e.g., 4-24 hours).

-

Endpoint Analysis:

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Analysis: Cell lysates are collected for Western blot analysis to assess the phosphorylation status and expression of key signaling proteins (e.g., p-p65 NF-κB, IκBα, HIF-1α).[13]

-

Molecular Assay: Western Blot for Nrf2 Translocation

This protocol determines the effect of 4-HPAA on the nuclear translocation of Nrf2.[5]

-

Sample Preparation: Cells or tissues treated with 4-HPAA are harvested. Nuclear and cytosolic protein fractions are isolated using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from both cytosolic and nuclear fractions are denatured, loaded onto a polyacrylamide gel (SDS-PAGE), and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Nrf2 overnight at 4°C.

-

Loading controls are probed on the same membrane (e.g., β-actin or GAPDH for cytosolic fraction, Lamin B1 or Histone H3 for nuclear fraction).

-

-

Detection:

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Analysis: The band intensity for Nrf2 in the nuclear fraction is quantified and normalized to the nuclear loading control to determine the extent of translocation. An increase in the nuclear Nrf2/Lamin B1 ratio in 4-HPAA-treated samples compared to controls indicates activation.[5]

Conclusion and Future Perspectives

4-Hydroxyphenylacetic acid is a pivotal microbial metabolite that translates the dietary intake of various polyphenols into tangible health benefits. Its ability to potently activate the Nrf2 antioxidant pathway, suppress key inflammatory mediators, and regulate metabolic sensors like SIRT1 underscores its significant therapeutic potential. For drug development professionals, 4-HPAA represents not just a biomarker of polyphenol intake but a promising lead compound for conditions underpinned by oxidative stress and inflammation, such as liver disease, metabolic syndrome, and osteoporosis.

Future research should focus on the clinical pharmacokinetics of 4-HPAA in humans, establishing dose-response relationships for its various biological effects, and exploring synergistic interactions with other microbial metabolites. Further elucidation of its molecular targets and the development of stable analogs could pave the way for novel therapeutic strategies derived from this key molecule at the interface of diet, microbiota, and host health.

References

- 1. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]

- 2. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 4. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphenylacetate: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPA), also known as p-hydroxyphenylacetic acid, is a phenolic compound of significant interest across various scientific disciplines. It is a key metabolite in the microbial degradation of aromatic compounds and a product of human metabolism of tyrosine.[1] Its presence in biological systems and its potential as a precursor for the synthesis of pharmaceuticals and other valuable chemicals underscore the importance of a thorough understanding of its fundamental properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its metabolic context and synthetic workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development. A summary of these properties is presented in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | White to cream or light tan crystalline powder | [3][4] |

| Melting Point | 148-151 °C | [5] |

| Boiling Point | 346.63 °C (estimated) | |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol (B129727). Slightly soluble in water.[6] Very soluble in hot water, ether, and ethanol.[4] | [4][6] |

Chemical Properties

| Property | Value | Source(s) |

| pKa | 4.50 ± 0.10 | [7] |

| LogP (o/w) | 0.750 | |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 2 | [8] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as protocols for its chemical synthesis.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 130 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first, and this method is more commonly applied to substances that are liquid at ambient temperatures. For a high-boiling solid like this compound, distillation under reduced pressure is the preferred method for determining the boiling point.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Clamps and stand

Procedure:

-

Place a small amount of this compound in the test tube and gently heat until it melts.

-

Invert a capillary tube (sealed end up) and place it in the molten sample.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.[11]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[12]

Determination of Solubility

The solubility of this compound in various solvents provides insight into its polarity.

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide, methanol)

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[13]

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not dissolve, it is considered insoluble or slightly soluble.

-

Repeat the process with different solvents to create a solubility profile.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is determined.

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.[14]

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[15]

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid Film):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetone).[16]

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[16]

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Mass Spectrometry (MS)

Sample Introduction and Ionization (e.g., using GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject the solution into the gas chromatograph (GC). The compound will be vaporized and separated from the solvent.

-

The separated compound will then enter the mass spectrometer and be ionized, typically by electron impact (EI).

Chemical Synthesis of this compound

Method 1: From p-Aminophenylacetic Acid [8][17]

This method involves the diazotization of the amino group of p-aminophenylacetic acid, followed by hydrolysis of the diazonium salt to the corresponding hydroxyl group.

Materials:

-

p-Aminophenylacetic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Dissolve p-aminophenylacetic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a concentrated solution of sulfuric acid.

-

While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Slowly add the diazonium salt solution to hot (90-95 °C) dilute sulfuric acid. Nitrogen gas will evolve.

-

After the addition is complete, continue heating for a period to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the 4-hydroxyphenylacetic acid with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot water to yield pure 4-hydroxyphenylacetic acid.

Method 2: From 4-Methoxyphenylacetic Acid [8]

This synthesis involves the demethylation of the methoxy (B1213986) group of 4-methoxyphenylacetic acid.

Materials:

-

4-Methoxyphenylacetic acid

-

Boron tribromide (BBr₃)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methoxyphenylacetic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxyphenylacetic acid.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the microbial degradation pathway of this compound.

Caption: Microbial degradation pathway of this compound.

Biosynthesis of this compound from Tyrosine

This diagram shows the biosynthetic route from the amino acid tyrosine to this compound.

Caption: Biosynthesis of this compound from Tyrosine.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the chemical synthesis and subsequent purification of this compound.

Caption: Workflow for Synthesis and Purification.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scribd.com [scribd.com]

- 8. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

discovery of 4-Hydroxyphenylacetate in natural sources

An In-depth Technical Guide on the Discovery of 4-Hydroxyphenylacetate in Natural Sources

Executive Summary

This compound (4-HPAA), a phenolic acid, is increasingly recognized for its significant biological activities and potential as a biomarker for various physiological and pathological states. Initially identified as a product of amino acid metabolism, its discovery in a diverse range of natural sources has broadened the understanding of its roles in host-microbe interactions, metabolic regulation, and cellular signaling. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural origins of 4-HPAA, its biosynthesis, and its key signaling pathways. It includes quantitative data on its prevalence, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling cascades to facilitate further research and application.

Discovery and Presence in Natural Sources

4-Hydroxyphenylacetic acid is an organic compound found across different biological kingdoms.[1] Its presence is well-documented in microorganisms, plants, and as a metabolite in animals, including humans.

Gut Microbiota: A Primary Source

The most significant source of 4-HPAA in mammals is the metabolic activity of the gut microbiota. Intestinal bacteria metabolize aromatic amino acids, primarily tyrosine and phenylalanine, to produce 4-HPAA.[2][3] Specific bacterial families, such as Eubacteriaceae and certain Clostridia species (C. difficile, C. stricklandii), are known producers.[2][4] Furthermore, gut microbes can convert dietary polyphenols, such as flavonoids from tea or fruits, into smaller phenolic acids, including 4-HPAA.[5][6] This microbial production is a key link between diet, the microbiome, and host health, with altered 4-HPAA levels associated with conditions like childhood obesity and chronic gastritis.[4][7][8]

Fungal Kingdom

4-HPAA has been isolated from various fungi. It was first identified in the pathogen Hypochnus sasakii and later found in other species like Oidiodendron sp. and Neofusicoccum parvum.[9] Notably, it has been isolated from the marine-derived fungus Emericellopsis maritima, where it demonstrated significant antithrombotic activity, highlighting marine fungi as a valuable source for novel bioactive compounds.[9]

Plant and Food Sources

While microbial synthesis is a major contributor, 4-HPAA is also found endogenously in some plant-based foods and beverages. It has been identified in olive oil and is a known phenolic acid component in beer and wine.[1][10] Its presence in these products is a result of the metabolic processes of plants and fermentation by yeasts during production.

Quantitative Data and Analysis

The quantification of 4-HPAA in biological and food samples is crucial for understanding its physiological roles and for its use as a biomarker.

Concentration in Natural Sources

The following table summarizes reported concentrations of 4-HPAA in various matrices.

| Sample Matrix | Concentration/Reference Range | Source(s) |

| Healthy Human Urine | 55 - 110 µM | [11] |

| Human Urine (Lab Ref.) | ≤ 18 mmol/mol creatinine | [2] |

| Beer (Regular) | ~0.03 mg/100 mL | [10] |

| Red Wine | ~0.16 mg/100 mL | [10] |

| White Wine | ~0.09 mg/100 mL | [10] |

| Engineered E. coli | Up to 31.95 g/L | [12] |

Comparison of Analytical Methods

Several analytical techniques are employed for the detection and quantification of 4-HPAA. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and robust methods.[2][13]

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | High sensitivity and specificity; no derivatization required. | Matrix effects can suppress or enhance signal; higher initial instrument cost. |

| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High resolution and specificity; established and widely available. | Derivatization is time-consuming and can introduce variability. |

| Biosensors | Electrochemical reaction of 4-HPAA on a modified electrode surface. | Portability, low cost, real-time analysis, high throughput. | Susceptible to fouling from complex matrices; may have lower selectivity. |

Biosynthesis and Catabolic Pathways

Microbial Biosynthesis of 4-HPAA from Tyrosine

In many gut bacteria, 4-HPAA is produced from the amino acid tyrosine through a transamination pathway.[4] Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP) by a tyrosine aminotransferase. Subsequently, 4-HPP is converted to 4-HPAA.[14] This pathway is a key interface between host amino acid metabolism and the gut microbiome.

References

- 1. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Showing all foods in which the polyphenol 4-Hydroxyphenylacetic acid is found - Phenol-Explorer [phenol-explorer.eu]

- 11. An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The 4-Hydroxyphenylacetate Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the metabolic route for 4-hydroxyphenylacetate (4-HPA) in bacteria, detailing the core biochemical reactions, genetic organization, key enzymatic players, and regulatory mechanisms. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound (4-HPA) is an aromatic compound that plays a significant role in microbial metabolism. In several bacterial species, it serves as a carbon and energy source through a specialized catabolic pathway.[1][2] Conversely, engineered biosynthetic pathways in bacteria like Escherichia coli are being explored for the sustainable production of 4-HPA, a valuable platform chemical and precursor for pharmaceuticals and polymers.[3][4] This guide elucidates the core biosynthesis and degradation pathways of 4-HPA in bacteria, with a focus on the well-characterized systems in Escherichia coli.

The Core Biosynthetic and Catabolic Pathways

In bacteria, 4-HPA can be synthesized from the aromatic amino acids L-tyrosine or L-phenylalanine. The pathway typically proceeds through the formation of 4-hydroxyphenylpyruvate (4-HPP), which is then converted to 4-hydroxyphenylacetaldehyde (4-HPAA) and subsequently oxidized to 4-HPA.[4][5]

The catabolism of 4-HPA, extensively studied in E. coli W, involves the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA), followed by aromatic ring cleavage and further degradation to central metabolites like pyruvate (B1213749) and succinate.[1][2]

Key Enzymes and Genes

The genes encoding the enzymes for 4-HPA catabolism are often clustered in operons. In E. coli W, the hpa gene cluster is a prime example.[6]

Table 1: Key Genes and Enzymes in the 4-HPA Pathway

| Gene(s) | Enzyme Name | Function | Organism Example |

| tyrA / pheA | Chorismate mutase/prephenate dehydrogenase | Biosynthesis of L-tyrosine and L-phenylalanine | Escherichia coli |

| tyrB | Tyrosine aminotransferase | Converts L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP) | Escherichia coli |

| ipdC / ARO10 | Phenylpyruvate decarboxylase | Converts 4-HPP to 4-hydroxyphenylacetaldehyde (4-HPAA) | Azospirillum brasilense / Saccharomyces cerevisiae |

| feaB | Phenylacetaldehyde dehydrogenase | Oxidizes 4-HPAA to this compound (4-HPA) | Escherichia coli |

| hpaB, hpaC | This compound 3-monooxygenase | Hydroxylates 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA) | Escherichia coli W |

| hpaD | 3,4-Dihydroxyphenylacetate 2,3-dioxygenase | Cleaves the aromatic ring of 3,4-DHPA | Escherichia coli W |

| hpaA | Transcriptional regulator | Positively regulates the hpaBC operon | Escherichia coli W |

Pathway Regulation

The expression of the 4-HPA catabolic pathway is tightly regulated. In E. coli W, the hpaA gene product acts as a transcriptional activator for the hpaBC operon, which is inducible by 4-HPA.[6] This regulatory mechanism ensures that the enzymes for 4-HPA degradation are synthesized only when the substrate is present.

Quantitative Data

The efficiency of both the natural catabolic pathway and engineered biosynthetic pathways for 4-HPA has been quantified in various studies.

Enzyme Kinetics

The this compound 3-monooxygenase, a two-component enzyme (HpaB and HpaC), is a critical enzyme in the pathway.[6][7]

Table 2: Kinetic Parameters of this compound 3-Monooxygenase (HpaB/C system) from Acinetobacter baumannii

| Substrate | Kd (µM) | k (s-1) |

| Reduced FMN | 1.2 ± 0.2 | - |

Note: Data from a study on AbHpaB, which shows tight binding to reduced FMN.[8]

Production Titers in Engineered Bacteria

Metabolic engineering efforts have led to significant production of 4-HPA and its derivatives in bacteria.

Table 3: Production of 4-HPA and Derivatives in Engineered E. coli

| Product | Titer | Carbon Yield | Organism | Reference |

| 4-Hydroxyphenylacetic acid (4-HPAA) | 31.95 g/L | 0.27 g/g glucose | Escherichia coli | [3] |

| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | 3.15 g/L | - | Escherichia coli | [3] |

| Homovanillic acid (HVA) | 102.36 mg/L | - | Escherichia coli | [3] |

| Homoisovanillic acid (IHVA) | 356.74 mg/L | - | Escherichia coli | [3] |

| L-dopa | 25.5 g/L | - | Escherichia coli | [7] |

| 3,4-dihydroxymandelic acid | 240 mg/L | - | Escherichia coli | [7] |

| Caffeic acid | 289.4 mg/L | - | Saccharomyces cerevisiae | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 4-HPA biosynthesis pathway.

Enzyme Assay for this compound 3-Monooxygenase (HpaB/C)

Principle: The activity of the HpaB/C enzyme system is determined by monitoring the consumption of NADH at 340 nm, which is coupled to the hydroxylation of 4-HPA.[1][9]

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

-

NADH stock solution: 10 mM

-

FAD stock solution: 1 mM

-

This compound stock solution: 100 mM

-

Purified HpaB and HpaC enzymes

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer to a final volume of 1 mL

-

NADH to a final concentration of 200 µM

-

FAD to a final concentration of 10 µM

-

This compound to a final concentration of 1 mM

-

A catalytic amount of purified HpaC

-

-

Equilibrate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a suitable amount of purified HpaB.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).

HPLC Analysis of 4-HPA and Related Metabolites

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify 4-HPA and its precursors/products from culture supernatants or enzyme assay mixtures.[9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength appropriate for the compounds of interest (e.g., 275 nm for 4-HPA).

Procedure:

-

Prepare a standard curve by injecting known concentrations of 4-HPA.

-

Prepare samples by centrifuging bacterial cultures to pellet cells and filtering the supernatant.

-

Inject a defined volume of the sample onto the HPLC column.

-

Run the gradient program to separate the compounds.

-

Identify and quantify the 4-HPA peak by comparing its retention time and peak area to the standard curve.

Gene Knockout of hpa Genes in E. coli

Principle: The lambda Red recombinase system is a common method for creating targeted gene knockouts in E. coli.

Materials:

-

E. coli strain carrying the pKD46 plasmid (expresses the lambda Red recombinase).

-

A linear DNA cassette containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target hpa gene.

-

Electrocompetent E. coli cells.

Procedure:

-

Prepare the knockout cassette: Amplify the antibiotic resistance cassette using PCR with primers that include 50 bp homology arms corresponding to the regions flanking the target hpa gene.

-

Prepare electrocompetent cells: Grow the E. coli strain harboring pKD46 at 30°C to an OD600 of ~0.4. Induce the expression of the lambda Red recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold sterile water.

-

Electroporation: Electroporate the purified knockout cassette into the electrocompetent cells.

-

Selection: Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic to select for successful recombinants.

-

Verification: Verify the gene knockout by PCR using primers that flank the target gene region.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

Caption: Core 4-HPA Biosynthesis and Catabolism Pathway.

Caption: Experimental Workflow for 4-HPA Analysis.

Caption: Regulatory Control of the hpaBC Operon.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 3. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular characterization of this compound 3-hydroxylase of Escherichia coli. A two-protein component enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in this compound-3-hydroxylase Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of this compound 3-Hydroxylase (HpaB) of Escherichia coli as a Reduced Flavin Adenine Dinucleotide-Utilizing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Endogenous Production of 4-Hydroxyphenylacetate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous production of 4-Hydroxyphenylacetate (4-HPA) in humans. 4-HPA, a phenolic acid, originates from both human metabolic processes and the metabolic activity of the gut microbiota. It is increasingly recognized as a significant biomarker for various physiological and pathological conditions, including gastrointestinal disorders and metabolic diseases. This document details the biosynthetic pathways of 4-HPA, presents quantitative data on its levels in biological fluids, outlines detailed experimental protocols for its quantification and the characterization of key enzymes, and explores its role in cellular signaling. The guide is intended to serve as a valuable resource for researchers and professionals involved in the study of human metabolism, gut-microbiota interactions, and drug development.

Introduction

This compound (4-HPA) is an organic acid that serves as a metabolite of the aromatic amino acids phenylalanine and tyrosine.[1] Its presence in human biological fluids is a result of two primary sources: endogenous metabolism within human cells and the metabolic activities of specific species of the gut microbiota.[1][2] Elevated levels of 4-HPA in urine have been associated with various conditions, including small intestinal bacterial overgrowth (SIBO), celiac disease, and cystic fibrosis, highlighting its potential as a diagnostic biomarker.[1][3] This guide provides an in-depth exploration of the core aspects of endogenous 4-HPA production in humans.

Biosynthetic Pathways of this compound

The production of 4-HPA in humans is a multi-step process involving both host and microbial enzymes. The primary precursor for endogenous 4-HPA synthesis is L-tyrosine, which itself is derived from the essential amino acid L-phenylalanine.[1]

Human Endogenous Pathway

The human pathway for 4-HPA production from L-phenylalanine involves the following key enzymatic steps:

-

Phenylalanine to Tyrosine: The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This is the rate-limiting step in phenylalanine catabolism.[1]

-

Tyrosine to 4-Hydroxyphenylpyruvate: L-tyrosine is then converted to 4-hydroxyphenylpyruvate (4-HPP) through a transamination reaction catalyzed by tyrosine aminotransferase (TAT) .[4]

-

4-Hydroxyphenylpyruvate to this compound: Finally, 4-HPP is oxidatively decarboxylated to form 4-HPA. This reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[4]

Gut Microbiota Contribution

A significant portion of circulating 4-HPA is produced by the gut microbiota, primarily from the metabolism of dietary tyrosine that escapes absorption in the small intestine. Certain species of gut bacteria, particularly from the Clostridia class (e.g., Clostridioides difficile, C. stricklandii, C. lituseburense), are known to produce 4-HPA.[1][2] These bacteria possess enzymes that can convert tyrosine to 4-HPA through pathways that can differ from the human endogenous route.

Quantitative Data on this compound Levels

The concentration of 4-HPA in human biological fluids can vary depending on factors such as diet, gut microbiome composition, and the presence of certain diseases. The following tables summarize available quantitative data for 4-HPA levels.

Table 1: Urinary this compound Levels

| Population/Condition | Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Males (Age 13 and Over) | 0 - 18 | [5] |

| Healthy Individuals | 0 - 29 | [3][6] |

| General Healthy Population | 1 - 27 | |

| Females Under Age 13 | 0 - 30 | |

| General Population | 0 - 34 mcg/mg creatinine | [7] |

| Small Intestinal Bacterial Overgrowth (SIBO) | Elevated | [3][5][6] |

| Celiac Disease | Elevated | [3][5][6] |

| Cystic Fibrosis | Elevated | [5][6] |

Table 2: Plasma and Cerebrospinal Fluid (CSF) this compound Levels

| Biological Fluid | Condition | Concentration | Reference(s) |

| Plasma | Healthy (Fasting) | Conjugated and Unconjugated acids are higher | [8] |

| Plasma | Healthy (Non-fasting) | Unconjugated phenylacetic acid is lower | [8] |

| Cerebrospinal Fluid (CSF) | Neurological Diseases | Altered levels of various metabolites | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the quantification of 4-HPA and for assaying the activity of key enzymes involved in its endogenous production.

Quantification of this compound by LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of 4-HPA in human urine and plasma.

4.1.1. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Take a 100 µL aliquot of the supernatant and dilute it 1:10 with a solution of 10% methanol (B129727) in water.

-

Add an internal standard (e.g., a stable isotope-labeled 4-HPA) to the diluted sample.

-

Vortex the sample for 30 seconds.

-

The sample is now ready for LC-MS/MS analysis.

4.1.2. Sample Preparation (Plasma)

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate the samples at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 10% methanol in water.

-

The sample is now ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-HPA and the internal standard.

Enzyme Activity Assays

4.2.1. Phenylalanine Hydroxylase (PAH) Activity Assay This assay measures the conversion of phenylalanine to tyrosine.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 10 mM L-phenylalanine, 0.5 mM BH4 (tetrahydrobiopterin), 100 µM Fe(NH₄)₂(SO₄)₂, and 5 mM DTT.

-

Enzyme Preparation: Use a cell lysate or purified PAH enzyme.

-

Reaction Initiation: Add the enzyme preparation to the pre-warmed reaction mixture (37°C) to start the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant for tyrosine production using HPLC with fluorescence detection.

4.2.2. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assay This spectrophotometric assay measures the conversion of 4-HPP to homogentisate.[3][11]

-

Reaction Buffer: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.2), 1 mM ascorbic acid, and 0.1 mM FeSO₄.[3]

-

Substrate: Prepare a 10 mM solution of 4-hydroxyphenylpyruvate.

-

Enzyme Preparation: Use a cell lysate or purified HPPD enzyme.

-

Assay Procedure:

-

In a quartz cuvette, combine the reaction buffer and the enzyme preparation.

-

Initiate the reaction by adding the 4-HPP substrate.

-

Immediately monitor the decrease in absorbance at 310 nm (the characteristic absorbance of the enol form of 4-HPP) at 25°C using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity based on the rate of substrate consumption using the molar extinction coefficient of 4-HPP.

Signaling Pathways Involving this compound

Emerging evidence suggests that 4-HPA, as a gut microbial metabolite, can influence host cellular signaling pathways, potentially impacting health and disease.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, inflammation, and cellular stress responses. Some studies suggest that phenolic compounds, including metabolites derived from the gut microbiota, may modulate SIRT1 activity. While direct activation of SIRT1 by 4-HPA is still under investigation, it is hypothesized that 4-HPA may contribute to an intracellular environment that favors SIRT1 activation, potentially through indirect mechanisms such as influencing NAD+ levels.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Phenolic compounds are known to be potent activators of the Nrf2 pathway. It is plausible that 4-HPA, as a phenolic acid, can induce the Nrf2-mediated antioxidant response, thereby protecting cells from oxidative stress.

Conclusion

The endogenous production of this compound is a complex interplay between human and microbial metabolism. Its role as a biomarker and a potential modulator of key cellular signaling pathways underscores its importance in human health. This technical guide provides a foundational understanding and practical methodologies for researchers and professionals to further investigate the significance of 4-HPA in various physiological and pathological contexts. Future research should focus on elucidating the precise molecular mechanisms by which 4-HPA influences cellular functions and its potential as a therapeutic target.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Vis Network | Data | DOT edge styles [visjs.github.io]

- 3. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edge Attributes | Graphviz [graphviz.org]

- 5. 4-Hydroxyphenylacetic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. p-Hydroxyphenylacetate - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. p-Hydroxyphenylacetate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid levels of hypothalamic-pituitary-adrenal axis hormones in MCI and dementia due to Alzheimer's disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal fluid plasminogen activator inhibitor-1 in patients with neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphenylacetate and its Acid Form

This technical guide provides a comprehensive overview of 4-hydroxyphenylacetate, including its chemical structure, functional groups, and physicochemical properties. Due to the common association and greater body of research, this guide will focus extensively on 4-hydroxyphenylacetic acid, while also providing a distinct section on the ester, 4-hydroxyphenyl acetate (B1210297). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant signaling pathways.

4-Hydroxyphenylacetic Acid (4-HPAA)

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that is a metabolite of aromatic amino acids, such as tyrosine and phenylalanine, and is also produced by the gut microbiota from polyphenolic compounds.[1] It is found in various natural sources, including olive oil and beer.[2]

Structure and Functional Groups

4-HPAA consists of a phenyl ring substituted with a hydroxyl group and an acetic acid group at positions 1 and 4, respectively. Its key functional groups are:

-

Phenolic Hydroxyl Group (-OH): This group is responsible for the compound's antioxidant and acidic properties.

-

Carboxylic Acid Group (-COOH): This group imparts acidic properties and is a key site for metabolic reactions.

-

Aromatic Ring (Phenyl Group): This provides a nonpolar backbone and is the site of substitution.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-HPAA is presented in the tables below.

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 148-151 °C | [2] |

| Boiling Point | ~234.6 °C (estimate) | [2] |

| Density | ~1.2143 g/cm³ (estimate) | [2] |

| Water Solubility | Slightly soluble in cold water, soluble in hot water. Soluble in dimethyl sulfoxide (B87167) and methanol. | [2][3] |

| pKa | 4.50 ± 0.10 (Predicted) | [2] |

| logP | 0.75 | [3] |

Table 2: Spectroscopic Data References for 4-Hydroxyphenylacetic Acid

| Spectroscopic Technique | Reference |

| ¹H NMR | [4][5] |

| ¹³C NMR | [6] |

| Mass Spectrometry (MS) | [7][8] |

| Infrared (IR) Spectroscopy | [8] |

| Raman Spectroscopy | [8] |

Biological Activity and Signaling Pathways

4-HPAA exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antithrombotic effects.[9][10] It has also been shown to play a role in metabolic regulation.[11]

4-HPAA has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[12][13] Pretreatment with 4-HPAA increases the nuclear translocation of Nrf2, leading to the upregulation of phase II and antioxidant enzymes.[12][14]

Recent studies have demonstrated that 4-HPAA, as a gut microbial metabolite of resveratrol (B1683913), can prevent high-fat diet-induced obesity.[11][15] It achieves this by activating the SIRT1 signaling pathway, which leads to the browning of white adipose tissue and increased thermogenesis.[11]

4-HPAA isolated from a marine-derived fungus has been shown to have antithrombotic activity.[10] It is suggested to exert this effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which in turn induces autophagy.[10]

Experimental Protocols

Several methods for the synthesis of 4-HPAA have been reported. A common laboratory-scale synthesis involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine.[16] Another method involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[17]

Protocol: Synthesis from 4-aminophenylacetic acid [17]

-

Prepare a solution of 4-aminophenylacetic acid in an alkali solution to form the sodium salt.

-

Add sulfuric acid to the solution.

-

Cool the mixture to 0-5°C.

-

Add a solution of sodium nitrate (B79036) dropwise over 30 minutes, maintaining the temperature at 0-5°C, to form the diazonium salt.

-

Add the diazonium salt solution dropwise to dilute sulfuric acid heated to 90-95°C over approximately 1 hour.

-

Continue the reaction for an additional hour at the same temperature.

-

Decolorize the reaction solution and filter.

-

Cool the filtrate and extract with ethyl acetate.

-

Recover the 4-hydroxyphenylacetic acid from the ethyl acetate extract.

This protocol outlines a general workflow to assess the effect of 4-HPAA on the Nrf2 pathway in a cell-based assay.

Workflow:

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of 4-HPAA for a specified duration.

-

Induction of Oxidative Stress: Induce oxidative stress using a reagent like hydrogen peroxide or tert-butyl hydroperoxide.

-

Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Western Blotting: Perform Western blotting to determine the levels of Nrf2 in the nuclear and cytoplasmic fractions.

-

qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of Nrf2 target genes (e.g., HO-1, NQO1).

-

Data Analysis: Analyze the data to determine the effect of 4-HPAA on Nrf2 translocation and target gene expression.

4-Hydroxyphenyl Acetate

4-Hydroxyphenyl acetate is the acetate ester of hydroquinone (B1673460).[18] It is structurally distinct from 4-hydroxyphenylacetic acid.

Structure and Functional Groups

The key functional groups in 4-hydroxyphenyl acetate are:

-